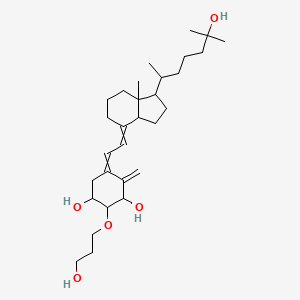

trans-Eldecalcitol

Description

BenchChem offers high-quality trans-Eldecalcitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Eldecalcitol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXGDDBXLBRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of trans-Eldecalcitol

Foreword: The Structural Imperative of a Modern Osteoporosis Therapeutic

Eldecalcitol (trade name Edirol®), a synthetic analog of the active form of vitamin D3, calcitriol, has emerged as a significant therapeutic agent in the management of osteoporosis.[1][2] Its enhanced efficacy in increasing bone mineral density and reducing fracture risk is intrinsically linked to its unique chemical architecture.[3][4][5] Unlike its endogenous counterpart, eldecalcitol possesses a 3-hydroxypropoxy moiety at the 2β-position of the A-ring, a modification that profoundly influences its pharmacokinetic and pharmacodynamic profile.[1][6][7] This guide provides a comprehensive technical overview of the analytical methodologies requisite for the unequivocal structural elucidation and characterization of trans-Eldecalcitol, tailored for researchers, scientists, and drug development professionals.

Foundational Chemistry of trans-Eldecalcitol

A thorough understanding of the structural analysis of trans-Eldecalcitol necessitates a foundational knowledge of its chemical identity.

| Identifier | Value |

| IUPAC Name | (1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |

| Synonyms | ED-71, 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 |

| Molecular Formula | C30H50O5 |

| Molecular Weight | 490.7 g/mol [6] |

The stereochemistry of Eldecalcitol is critical to its biological activity. The "trans" designation in common parlance refers to the orientation of the A-ring relative to the C/D-ring system, a feature inherent to the vitamin D scaffold. The key stereocenters, derived from its vitamin D3 precursor and the synthetic process, must be rigorously confirmed.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The comprehensive structural characterization of a complex molecule like trans-Eldecalcitol relies on a synergistic application of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and stereochemistry. Mass Spectrometry (MS) confirms the molecular weight and allows for fragmentation analysis to probe the connectivity of substructures. Single-crystal X-ray crystallography offers the definitive three-dimensional structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For trans-Eldecalcitol, a suite of 1D and 2D NMR experiments is required for complete spectral assignment and stereochemical confirmation.

2.1.1. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of trans-Eldecalcitol in a deuterated solvent (e.g., CDCl3 or CD3OD) to a concentration of 5-10 mg/mL. The choice of solvent is critical to avoid signal overlap with the analyte.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals. This provides initial insights into the different proton environments.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH2, and CH3 groups.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the A-ring, the C/D-rings, and the side chains.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different spin systems and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry, particularly the orientation of the 2β-hydroxypropoxy group.

-

2.1.2. Expected Spectral Data and Interpretation

While a complete, publicly available assigned spectrum is proprietary, the following table outlines the expected regions for key proton and carbon signals based on the known structure of trans-Eldecalcitol and related vitamin D analogs.

| Structural Moiety | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key 2D NMR Correlations |

| A-Ring Protons | 3.5 - 5.0 | 60 - 80 | COSY correlations between adjacent protons; HSQC to corresponding carbons; NOESY correlations confirming spatial relationships of substituents. |

| Triene Protons | 5.5 - 6.5 | 110 - 150 | Characteristic coupling patterns in COSY; HMBC correlations to A-ring and C/D-ring carbons. |

| C/D-Ring and Steroid Side Chain Protons | 0.5 - 2.5 | 10 - 60 | Complex, overlapping signals in ¹H NMR, resolved through COSY and HSQC; HMBC correlations to confirm connectivity. |

| Hydroxypropoxy Side Chain Protons | 3.0 - 4.0 (O-CH2), 1.5 - 2.0 (CH2) | 60 - 75 (O-CH2), 25 - 35 (CH2) | Distinct spin system in COSY; HMBC correlations to the A-ring at the C2 position. |

Diagram: Logical Workflow for NMR-based Structural Elucidation

Caption: Workflow for NMR-based structural elucidation of trans-Eldecalcitol.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy and for obtaining structural information through fragmentation analysis.

2.2.1. Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of trans-Eldecalcitol in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system, typically a reversed-phase column (e.g., C18), to separate the analyte from any impurities.

-

Ionization: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for molecules like Eldecalcitol.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing information about the molecule's structure.

-

2.2.2. Expected Fragmentation Pattern

The fragmentation of Eldecalcitol in MS/MS would be expected to show characteristic losses corresponding to its structural features:

-

Loss of water (H₂O): Dehydration from the hydroxyl groups is a common fragmentation pathway.

-

Cleavage of the 3-hydroxypropoxy side chain: This would result in a characteristic neutral loss.

-

Cleavage of the steroidal side chain: Fragmentation of the C17 side chain is also expected.

-

Cleavage of the A-ring: Characteristic cleavages of the vitamin D A-ring can also be observed.

Diagram: Representative Fragmentation of trans-Eldecalcitol

Caption: Hypothetical fragmentation pathway of trans-Eldecalcitol in MS/MS.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide extensive structural information, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry.

2.3.1. Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a solution of highly pure trans-Eldecalcitol in a suitable solvent system is a common method.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final crystal structure.

2.3.2. Expected Structural Insights

A successful crystal structure of trans-Eldecalcitol would provide:

-

Precise bond lengths and angles.

-

Confirmation of the relative and absolute stereochemistry of all chiral centers.

-

The conformation of the A-ring and the orientation of the 2β-hydroxypropoxy group.

-

Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Synthesis and Impurity Profiling

The structural analysis of trans-Eldecalcitol is also crucial in the context of its synthesis and the identification of potential impurities.

Synthetic Strategies

The synthesis of Eldecalcitol has been approached through both linear and convergent strategies.[8] A convergent synthesis, which involves the coupling of two complex fragments late in the synthetic sequence, is generally more efficient for large-scale production.

Diagram: Convergent Synthesis Approach

Caption: Simplified convergent synthesis of trans-Eldecalcitol.

Impurity Profiling

The identification and quantification of impurities are critical for ensuring the safety and efficacy of any pharmaceutical product. HPLC coupled with UV and MS detection is the primary method for impurity profiling of Eldecalcitol. Potential impurities can include diastereomers, oxidation products, and unreacted starting materials or intermediates. The analytical methods described in this guide are essential for the structural characterization of these impurities.

Structure-Activity Relationship: The "Why" Behind the Structure

The unique structural feature of Eldecalcitol, the 2β-hydroxypropoxy group, is directly responsible for its distinct pharmacological profile.[9] This group leads to:

-

Higher affinity for the vitamin D-binding protein (DBP): This results in a longer plasma half-life compared to calcitriol.[6][10]

-

Modified binding to the vitamin D receptor (VDR): The hydroxypropoxy group can form additional interactions with the VDR, contributing to its potent biological activity.[9]

-

Resistance to metabolic degradation: The substituent at the 2β-position hinders the action of catabolic enzymes, further prolonging its activity.[9]

Diagram: Key Molecular Interactions of Eldecalcitol

Caption: Structure-activity relationship of trans-Eldecalcitol.

Conclusion

The chemical structure of trans-Eldecalcitol is intricately linked to its therapeutic efficacy. A comprehensive analysis, employing a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for its unequivocal characterization. This guide has outlined the principles and methodologies that form the basis of this analytical endeavor, providing a framework for researchers and scientists in the field of drug development to ensure the quality, safety, and efficacy of this important osteoporosis therapeutic.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918141, Eldecalcitol. Retrieved February 9, 2026 from [Link].

- In silico analysis of the mode of binding demonstrated that the 3-hydroxypropyloxy (3-HP) group of eldecalcitol offers additional hydrogen bond and CH-π interaction for the binding to DBP and VDR. (2015). Journal of Steroid Biochemistry and Molecular Biology, 148, 147-152.

- CN112326820A - High performance liquid chromatography-mass spectrometry combined detection method for drug concentration of eldecalcitol in blood - Google Patents. (n.d.).

- Effects of eldecalcitol alone or a bone resorption inhibitor with eldecalcitol on bone mineral density, muscle mass, and exercise capacity for postmenopausal women with distal radius fractures. (2020). Journal of Orthopaedic Science, 25(6), 1069-1075.

- WO2019052470A1 - Eldecalcitol crystal form, pharmaceutical composition and preparation method and use - Google Patents. (n.d.).

- Eldecalcitol - PRODUCT INFORM

-

Noguchi, Y., Kawate, H., Nomura, M., & Takayanagi, R. (2013). Eldecalcitol for the treatment of osteoporosis. Clinical interventions in aging, 8, 1313–1321. [Link]

- Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects. (2022). Clinical Pharmacology in Drug Development, 11(5), 623-631.

- Treatment of osteoporosis with eldecalcitol, a new vitamin D analog: a comprehensive review and meta-analysis of randomized clinical trials. (2016). International Journal of Clinical and Experimental Medicine, 9(1), 1-11.

-

Ni, X., Feng, J., Jiang, Y., Zhang, L., Yu, W., Wang, O., Li, M., Xing, X., Matsumoto, T., & Xia, W. (2021). Comparative effect of eldecalcitol and alfacalcidol on bone microstructure: A preliminary report of secondary analysis of a prospective trial. Journal of bone metabolism, 28(2), 147–155. [Link]

- Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer research, 32(1), 303–309.

- Eldecalcitol, a Vitamin D Analog, Reduces Bone Turnover and Increases Trabecular and Cortical Bone Mass, Density, and Strength in Ovariectomized Cynomolgus Monkeys. (2013). Bone, 55(2), 367-374.

-

Analysis of Eldecalcito | LabRulez LCMS. (n.d.). Retrieved February 9, 2026, from [Link]

-

Brown, A. J., Slatopolsky, E., & Dusso, A. S. (2011). Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism. Journal of cellular biochemistry, 112(11), 3345–3352. [Link]

- Synthesis and biological activity of 1α,2α,25-trihydroxyvitamin D3: active metabolite of 2α-(3-hydroxypropoxy)-1α,25-dihydroxyvitamin D3 by human CYP3A4. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4253-4256.

- Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol. (2020). Yakugaku Zasshi, 140(12), 1435-1444.

- Structure and the Anticancer Activity of Vitamin D Receptor Agonists. (2022). International Journal of Molecular Sciences, 23(12), 6745.

- Overview of the clinical efficacy and safety of eldecalcitol for the treatment of osteoporosis. (2022). Archives of Osteoporosis, 17(1), 47.

- Eldecalcitol Add-on to Risedronate Reduces Bone Loss From Aromatase Inhibitors in Postmenopausal Breast Cancer Patients. (2024). The Journal of Clinical Endocrinology & Metabolism, 109(5), e2136-e2145.

- Spotlight on eldecalcitol in osteoporosis. (2012). BioDrugs, 26(3), 193-197.

- 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxy vitamin D3: production and biological activity studies in pulmonary alveolar type II cells. (2002). Molecular Genetics and Metabolism, 76(1), 46-56.

-

Comparison of VDR affinity among 1α,25(OH)2D3, ED-71, and... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

- Advanced spectroscopic characterization of calcium carbonate polymorphs: Ab initio dynamic approaches and experimental Raman. (2022). Vrije Universiteit Brussel.

-

Matsumoto, T., Ito, M., Hayashi, Y., Hirota, T., Tanigawara, Y., & Sone, T. (2011). A new active vitamin D, eldecalcitol, prevents the risk of osteoporotic fractures--a randomized, active comparator, double-blind study. The Journal of clinical endocrinology and metabolism, 96(9), 2800–2808. [Link]

-

Shaffer, P. L., & Gewirth, D. T. (2002). Structural basis of VDR-DNA interactions on direct repeat response elements. The EMBO journal, 21(9), 2242–2252. [Link]

-

LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. (n.d.). Retrieved February 9, 2026, from [Link]

- Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. (2021).

-

Vitamin D3 1,25-Dihydroxyvitamin D - Medscape Reference. (2019). Retrieved February 9, 2026, from [Link]

- Stereochemical Assignment of the C21-C38 Portion of the Desertomycin/Oasomycin Class of Natural Products by Using Universal NMR Databases: Prediction. (2012).

-

Spectroscopic characterization of natural calcite minerals | Request PDF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

- 4-Hydroxy-1α,25-Dihydroxyvitamin D 3 : Synthesis and Structure–Function Study. (2022). International Journal of Molecular Sciences, 23(19), 11845.

-

Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021). Retrieved February 9, 2026, from [Link]

-

Impurities Application Notebook. (n.d.). Retrieved February 9, 2026, from [Link]

- Physical Morphology and Spectroscopic Classification in the Development of Pharmaceutical Powders. (2011). American Pharmaceutical Review.

Sources

- 1. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of osteoporosis with eldecalcitol, a new vitamin D analog: a comprehensive review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of eldecalcitol alone or a bone resorption inhibitor with eldecalcitol on bone mineral density, muscle mass, and exercise capacity for postmenopausal women with distal radius fractures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eldecalcitol, a vitamin D analog, reduces bone turnover and increases trabecular and cortical bone mass, density, and strength in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spotlight on eldecalcitol in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eldecalcitol | C30H50O5 | CID 6918141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comparative effect of eldecalcitol and alfacalcidol on bone microstructure: A preliminary report of secondary analysis of a prospective trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eldecalcitol reduces osteoporotic fractures by unique mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-Eldecalcitol: Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Eldecalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), represents a significant advancement in the therapeutic landscape for osteoporosis.[1][2] Developed to exert a more potent effect on bone mineral density with an improved safety profile, Eldecalcitol has garnered considerable attention within the scientific and medical communities.[1][2] This technical guide provides a comprehensive overview of the molecular and physical characteristics of trans-Eldecalcitol, its intricate mechanism of action at the cellular and molecular levels, and a detailed experimental protocol for its quantification in biological matrices.

Physicochemical Characteristics of trans-Eldecalcitol

trans-Eldecalcitol, also known as ED-71, is chemically designated as 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3.[3] This structural modification, the addition of a hydroxypropoxy group at the 2β position, is central to its unique pharmacological profile.

Table 1: Physicochemical Properties of trans-Eldecalcitol

| Property | Value | Source(s) |

| Molecular Formula | C30H50O5 | [4][5][6][7] |

| Molecular Weight | 490.71 g/mol | [8] |

| Appearance | Solid powder | [3] |

| Solubility | Slightly soluble in methanol, acetonitrile, and aqueous solutions. Soluble in DMSO (3.33 mg/mL with sonication). | [9][10] |

| Storage and Stability | Store at -20°C for up to 4 years. Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month, protected from light and under nitrogen. | [11] |

Mechanism of Action: A Dual Approach to Bone Health

Eldecalcitol exerts its therapeutic effects through a sophisticated mechanism that involves both the suppression of bone resorption and the promotion of bone formation. This dual action distinguishes it from other vitamin D analogs and contributes to its efficacy in increasing bone mineral density.[1][4][6]

Interaction with the Vitamin D Receptor (VDR) and Vitamin D-Binding Protein (DBP)

Like other vitamin D compounds, Eldecalcitol's biological activity is mediated through its binding to the vitamin D receptor (VDR), a nuclear transcription factor.[6] The Eldecalcitol-VDR complex then heterodimerizes with the retinoid X receptor (RXR). This complex subsequently binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium homeostasis and bone metabolism.[6][12]

A key feature of Eldecalcitol is its significantly higher affinity for the serum vitamin D-binding protein (DBP) compared to calcitriol.[6][13] This strong binding to DBP prolongs its plasma half-life, leading to a more sustained physiological effect.[6] While its affinity for the VDR is slightly lower than that of calcitriol, its increased stability and resistance to metabolic degradation contribute to its potent in vivo activity.[13]

Regulation of the RANKL/RANK/OPG Signaling Pathway

A cornerstone of Eldecalcitol's mechanism is its profound impact on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), its receptor RANK, and its decoy receptor Osteoprotegerin (OPG) signaling pathway. This pathway is the principal regulator of osteoclast differentiation and activation, the primary cells responsible for bone resorption.

Eldecalcitol has been shown to suppress the expression of RANKL in osteoblasts and bone marrow stromal cells.[3][8][10] By reducing the availability of RANKL, Eldecalcitol indirectly inhibits the differentiation and activity of osteoclasts, thereby decreasing bone resorption.[3][8][10] This leads to a net increase in bone mass and strength.[1]

The following diagram illustrates the signaling cascade through which trans-Eldecalcitol modulates bone metabolism.

Caption: trans-Eldecalcitol Signaling Pathway in Bone Metabolism.

Experimental Protocol: Quantification of trans-Eldecalcitol in Human Plasma using UPLC-APCI-MS/MS

The following protocol provides a detailed methodology for the accurate quantification of trans-Eldecalcitol in human plasma, a critical procedure in pharmacokinetic and clinical studies. This method utilizes Ultra-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (UPLC-APCI-MS/MS).

Materials and Reagents

-

trans-Eldecalcitol reference standard

-

Eldecalcitol-d6 (internal standard, SIL-IS)

-

Human plasma (with anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium salt (e.g., ammonium formate or acetate, LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of trans-Eldecalcitol and Eldecalcitol-d6 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to prepare working solutions for calibration standards and quality controls (QCs).

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the Eldecalcitol-d6 internal standard working solution.

-

Add 1 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether:n-hexane, 3:7 v/v).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

UPLC-APCI-MS/MS Analysis

-

Chromatographic System: UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Aqueous solution of a volatile ammonium salt (e.g., 10 mM ammonium formate).

-

Mobile Phase B: Methanol solution of a volatile ammonium salt (e.g., 10 mM ammonium formate in methanol).

-

Elution: Gradient elution.

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

trans-Eldecalcitol: m/z 508.6 → 397.4

-

Eldecalcitol-d6 (IS): m/z 514.6 → 403.3

-

Data Analysis and Validation

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The method should be validated for selectivity, lower limit of quantification (LLOQ), linearity, accuracy, precision, recovery, matrix effects, and stability according to regulatory guidelines.

Conclusion

trans-Eldecalcitol stands as a promising therapeutic agent for osteoporosis, distinguished by its unique physicochemical properties and a potent dual mechanism of action that effectively enhances bone mineral density. Its high affinity for DBP ensures a prolonged therapeutic window, while its targeted suppression of the RANKL signaling pathway addresses the core issue of excessive bone resorption. The analytical methodology detailed herein provides a robust framework for the precise quantification of trans-Eldecalcitol, facilitating further research and clinical development of this important molecule.

References

-

Effects of eldecalcitol on cortical bone response to mechanical loading in rats. (2015). PLoS ONE. [Link]

-

Eldecalcitol and Calcitriol Stimulates 'Bone Minimodeling,' Focal Bone Formation Without Prior Bone Resorption, in Rat Trabecular Bone. (2013). Journal of Bone and Mineral Research. [Link]

-

Schematic model of eldecalcitol action on bone cells. (n.d.). ResearchGate. [Link]

-

Eldecalcitol for the treatment of osteoporosis. (2013). Clinical Interventions in Aging. [Link]

-

Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects. (2022). Clinical Pharmacology in Drug Development. [Link]

-

Eldecalcitol is more effective in promoting osteogenesis than alfacalcidol in Cyp27b1-knockout mice. (2020). PLoS ONE. [Link]

-

RANKL/RANK/OPG Signaling Pathway | Osteoclast Differentiation. (2021). YouTube. [Link]

-

Daily administration of eldecalcitol (ED-71), an active vitamin D analog, increases bone mineral density by suppressing RANKL expression in mouse trabecular bone. (2013). Journal of Bone and Mineral Research. [Link]

-

Mechanism of inhibitory action of eldecalcitol, an active vitamin D analog, on bone resorption in vivo. (2013). The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Eldecalcitol effects on osteoblastic differentiation and function in the presence or absence of osteoclastic bone resorption. (2018). Experimental and Therapeutic Medicine. [Link]

-

Eldecalcitol, a Vitamin D Analog, Reduces Bone Turnover and Increases Trabecular and Cortical Bone Mass, Density, and Strength in Ovariectomized Cynomolgus Monkeys. (2013). Bone. [Link]

-

Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism. (2012). Journal of Cellular Biochemistry. [Link]

-

Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects. (2022). Semantic Scholar. [Link]

-

Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. (2014). Chemistry & Biology. [Link]

Sources

- 1. Eldecalcitol, a vitamin D analog, reduces bone turnover and increases trabecular and cortical bone mass, density, and strength in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mechanism of inhibitory action of eldecalcitol, an active vitamin D analog, on bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eldecalcitol and calcitriol stimulates 'bone minimodeling,' focal bone formation without prior bone resorption, in rat trabecular bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Effects of eldecalcitol on cortical bone response to mechanical loading in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daily administration of eldecalcitol (ED-71), an active vitamin D analog, increases bone mineral density by suppressing RANKL expression in mouse trabecular bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eldecalcitol effects on osteoblastic differentiation and function in the presence or absence of osteoclastic bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: Eldecalcitol vs. Trans-Eldecalcitol Isomers

Content Type: Technical Guide / Whitepaper Subject: Structural, Pharmacological, and Analytical Divergence of ED-71 Isomers

Executive Summary

This guide analyzes the critical distinctions between Eldecalcitol (ED-71) , a second-generation vitamin D analog used for osteoporosis, and its geometric isomer, trans-Eldecalcitol (specifically the 5,6-trans isomer).

While Eldecalcitol is a potent inhibitor of bone resorption with a unique pharmacokinetic profile driven by Vitamin D Binding Protein (DBP) affinity, the trans-isomer represents a significant degradation product or synthetic impurity with altered stereochemistry that drastically reduces its pharmacological efficacy. This document outlines the structural basis for these differences, the mechanistic consequences on VDR/DBP signaling, and the analytical protocols required for their separation.

Structural & Stereochemical Divergence

The fundamental difference between Eldecalcitol and its trans-isomer lies in the geometry of the triene system connecting the A-ring to the C/D-ring system.

Chemical Identity

-

Eldecalcitol (Active Pharmaceutical Ingredient):

-

Trans-Eldecalcitol (Impurity/Isomer):

-

Geometry: The double bond at C5-C6 is isomerized to the 5,6-trans (5E) configuration.

-

Consequence: This rotation flips the A-ring by 180 degrees relative to the C/D-ring plane. In the trans configuration, the

-hydroxyl group—critical for hydrogen bonding in the receptor—is spatially displaced, often mimicking the geometry of the pseudo-1

-

Comparative Physicochemical Profile[5]

| Feature | Eldecalcitol (Cis) | Trans-Eldecalcitol (Trans) |

| CAS Registry | 104121-92-8 | 861996-34-1 |

| Triene Geometry | 5Z, 7E (Cis) | 5E, 7E (Trans) |

| A-Ring Orientation | "Chair" conformer (dynamic) | Rotated 180° relative to C/D ring |

| Primary Formation | Controlled Synthesis (Trost Coupling) | Iodine-catalyzed isomerization / Thermal stress |

| VDR Binding Mode | High specificity (canonical pocket) | Steric clash / Loss of H-bond network |

Pharmacological Mechanistics[3][5]

The therapeutic superiority of Eldecalcitol stems from its unique interaction with plasma proteins, a trait not shared by the trans-isomer.

The "Reservoir" Mechanism (DBP vs. VDR)

Eldecalcitol is unique among Vitamin D analogs because it binds poorly to the VDR compared to Calcitriol (

-

Eldecalcitol: High DBP affinity creates a circulating "reservoir," protecting the drug from catabolism (CYP24A1) and extending its half-life (

50 hours). It is slowly released to tissues, maintaining consistent suppression of bone resorption. -

Trans-Eldecalcitol: The 5,6-trans modification typically disrupts the specific hydrophobic interactions required for high-affinity DBP binding. Furthermore, the rotated A-ring prevents the formation of the critical hydrogen bonds with Ser-237 and Arg-274 inside the VDR ligand-binding pocket (LBP).

Pathway Visualization

The following diagram illustrates the divergent pathways of the active drug versus the inactive isomer.

Caption: Mechanistic divergence showing Eldecalcitol's DBP-mediated half-life extension versus the rapid clearance and poor VDR binding of the trans-isomer.

Synthesis & Isomerization Control

Understanding the origin of the trans-isomer is critical for process chemistry and quality control.

Synthetic Origins

Modern synthesis of Eldecalcitol utilizes a convergent approach (Trost coupling) joining an A-ring enyne fragment and a C/D-ring bromomethylene fragment.[1]

-

Risk Point: The cis-triene system is thermodynamically unstable relative to the trans-isomer under specific conditions.

-

Isomerization Triggers:

-

Iodine (

): Catalyzes the cis -

Light (

): Photochemical opening of the B-ring can lead to tachysterol-like intermediates which revert to trans-isomers.

-

Isomerization Logic Diagram

Caption: Pathways for the formation of Trans-Eldecalcitol from the active drug or precursors under thermal or photochemical stress.

Experimental Protocols: Analytical Separation

To validate the purity of Eldecalcitol, one must separate the trans-isomer using High-Performance Liquid Chromatography (HPLC). The trans-isomer typically elutes earlier than the cis-isomer on reversed-phase columns due to differences in polarity and molecular shape.

Protocol: HPLC Separation of Isomers

Objective: Quantify trans-Eldecalcitol impurity levels in an Eldecalcitol API sample.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q or equivalent)

-

Ammonium Acetate (volatile buffer for MS compatibility)

-

Reference Standards: Eldecalcitol (>99%), Trans-Eldecalcitol (>95%).

Instrument Parameters:

-

System: UHPLC or HPLC with PDA/UV detector (or MS/MS for trace analysis).

-

Column: C18 Reverse Phase (e.g., ODS-3, 4.6 x 150 mm, 3-5

m). Note: Pentafluorophenyl (PFP) columns often offer superior selectivity for Vitamin D isomers. -

Wavelength: 265 nm (max absorption for cis-triene) and 273 nm (shift for trans-triene).

-

Temperature: 25°C (Strict control required; heat induces isomerization).

Mobile Phase Gradient:

| Time (min) | % Buffer (10mM NH4OAc) | % Acetonitrile | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 40 | 60 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 20.0 | 5 | 95 | 1.0 |

| 20.1 | 40 | 60 | 1.0 |

Procedure:

-

Standard Prep: Dissolve Eldecalcitol and Trans-Eldecalcitol standards in 50% Acetonitrile (protect from light using amber glass).

-

Injection: Inject 10

L of the reference mix to establish retention times (RT).-

Expected Result: Trans-Eldecalcitol elutes before Eldecalcitol (e.g., RT ~8 min vs RT ~10 min) due to the more linear, less polar interaction of the trans geometry with the stationary phase in this specific solvent system.

-

-

Sample Analysis: Inject the API sample. Calculate impurity % using Area Under Curve (AUC) integration.

Self-Validating Check (System Suitability)

-

Resolution Factor (

): Must be > 1.5 between the cis and trans peaks. -

Tailing Factor: Must be < 1.5.

-

Light Protection: If the trans peak area increases over sequential injections of the same vial, the sample is degrading in the autosampler (check UV shielding).

References

-

Kubodera, N., et al. (2003). "A new active vitamin D analog, ED-71, causes increase in bone mass with preferential effects on bone in osteoporotic patients." Journal of Cellular Biochemistry. Link

-

Uchiyama, Y., et al. (2002). "ED-71, a vitamin D analog, is a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis." Bone. Link

-

Kubodera, N. & Hatakeyama, S. (2012). "Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses." Anticancer Research.[1] Link

-

Ritter, C. S., & Brown, A. J. (2011).[3] "Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism."[3] Journal of Cellular Biochemistry. Link

-

Jia, Y., et al. (2025).[5][6] "Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study." Journal of Chromatography B. Link

Sources

- 1. Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin D Binding Protein (DBP), Free Calcidiol, and Total Calcitriol in Adults from Northern Greece - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of trans-Eldecalcitol in Bone Metabolism: A Technical Guide

Executive Summary

Eldecalcitol (1α,25-dihydroxy-2β-[3-hydroxypropyloxy] vitamin D3; ED-71) is a second-generation analog of the active form of vitamin D, calcitriol. Developed to optimize the therapeutic window for osteoporosis, Eldecalcitol exhibits a distinct pharmacological profile characterized by a potent inhibitory effect on bone resorption coupled with a beneficial impact on bone mineral density (BMD).[1] This guide provides an in-depth technical examination of Eldecalcitol's biological activities, focusing on its molecular mechanisms, preclinical and clinical evidence of its efficacy in bone metabolism, and the established experimental protocols for its evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to elucidate the causality behind Eldecalcitol's superior performance compared to earlier vitamin D analogs.

Introduction: The Rationale for a Second-Generation Vitamin D Analog

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration, leading to increased fracture risk. While native vitamin D is crucial for calcium homeostasis and bone health, its active form, calcitriol, has a narrow therapeutic window, with hypercalcemia limiting the doses required for a significant anti-resorptive effect.[1] This limitation spurred the development of analogs like Eldecalcitol.

Eldecalcitol was engineered with a hydroxypropyloxy group at the 2β-position of calcitriol.[2] This structural modification results in unique pharmacokinetic and pharmacodynamic properties, including a markedly higher affinity for the vitamin D binding protein (DBP) in serum.[2] This high affinity leads to a longer plasma half-life, allowing for sustained action on bone tissue.[2][3] Unlike its predecessors, such as alfacalcidol, which require metabolic activation, Eldecalcitol is an active ligand that directly targets the vitamin D receptor (VDR).[2]

Clinical trials have consistently demonstrated that Eldecalcitol is superior to alfacalcidol in increasing BMD at the lumbar spine, total hip, and femoral neck, and in reducing the risk of vertebral fractures.[1][4][5][6][7]

Molecular Mechanism of Action

Eldecalcitol exerts its effects on bone metabolism through a dual mechanism: potent suppression of bone resorption by osteoclasts and the promotion of focal bone formation, a process termed "minimodeling".[8][9][10]

VDR-Mediated Gene Regulation

The cornerstone of Eldecalcitol's action is its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[3][11]

-

Genomic Pathway: Upon entering a target cell, Eldecalcitol binds to the VDR. This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR).[3] The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[3][11]

Potent Suppression of Osteoclastic Bone Resorption

A key differentiator for Eldecalcitol is its strong inhibitory effect on bone resorption, which surpasses that of alfacalcidol and calcitriol.[8][12] This is achieved through several interconnected mechanisms:

-

Downregulation of RANKL: The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is the essential cytokine for osteoclast differentiation, activation, and survival.[13] Eldecalcitol indirectly suppresses bone resorption by acting on osteoblasts to decrease their expression of RANKL. It has been shown that RANKL is preferentially expressed by immature osteoblasts; Eldecalcitol may promote the maturation of these osteoblasts, thus reducing the overall RANKL expression and subsequent osteoclastogenesis.[10]

-

Modulation of Osteoclast Precursor Mobilization: Recent studies suggest a novel mechanism involving sphingosine-1-phosphate (S1P) receptors. Eldecalcitol suppresses the expression of the chemorepulsive receptor S1PR2 in circulating osteoclast precursors.[10] This action enhances the migration of these precursors away from the bone and into the bloodstream, thereby reducing the pool of cells available for differentiation into mature osteoclasts at the bone surface.[3][10]

The following diagram illustrates the VDR-mediated signaling pathway leading to the suppression of bone resorption.

Caption: Eldecalcitol suppresses RANKL expression in osteoblasts, inhibiting osteoclast differentiation.

Promotion of Bone Formation and "Minimodeling"

In addition to its potent anti-resorptive effects, Eldecalcitol also supports bone formation. Histomorphometric studies in ovariectomized (OVX) rats have revealed that Eldecalcitol promotes a unique type of focal bone formation that occurs without prior bone resorption, a process termed "bone minimodeling".[8][9][10] This suggests that Eldecalcitol can directly stimulate osteogenic activity.

Furthermore, recent evidence indicates that Eldecalcitol may influence the Wnt signaling pathway, a critical regulator of bone formation. It has been shown to suppress the synthesis of sclerostin, a potent inhibitor of Wnt signaling, particularly in the epiphyses of long bones.[14] By reducing sclerostin, Eldecalcitol may disinhibit Wnt signaling, leading to enhanced osteoblast function and bone formation.[14]

Key Experimental Data and Clinical Efficacy

The biological activity of Eldecalcitol has been extensively validated through preclinical animal models and human clinical trials.

Preclinical Evidence in Animal Models

The ovariectomized (OVX) rat is a standard and widely accepted model for postmenopausal osteoporosis, mimicking the estrogen deficiency that leads to accelerated bone resorption.[15] Studies using this model have been pivotal in elucidating Eldecalcitol's mechanism.

-

Bone Mineral Density and Strength: In OVX rats and monkeys, Eldecalcitol treatment leads to dose-dependent increases in lumbar and femoral BMD and improves bone biomechanical properties.[2][8][16]

-

Bone Histomorphometry: Analysis of bone tissue from Eldecalcitol-treated OVX animals reveals a significant reduction in osteoclast surface and eroded surface area.[8][9] Concurrently, evidence of minimodeling-based bone formation is observed.[8][9]

-

Bone Turnover Markers: Eldecalcitol effectively suppresses the elevated levels of bone resorption markers (e.g., urinary NTX) seen in OVX animals.[16]

Clinical Efficacy in Osteoporosis Patients

Multiple large-scale, randomized clinical trials have established the efficacy and safety of Eldecalcitol in treating osteoporosis, consistently showing its superiority over alfacalcidol.

| Clinical Outcome | Eldecalcitol (0.75 µ g/day ) | Alfacalcidol (1.0 µ g/day ) | Key Findings & Citations |

| Vertebral Fracture Incidence (3 years) | Reduced by 26% | Comparator | Eldecalcitol significantly lowers new vertebral fracture risk.[1][7][17] |

| Wrist Fracture Incidence (3 years) | Reduced by 71% | Comparator | A significant reduction in a key non-vertebral fracture site.[1][3] |

| Lumbar Spine BMD Change | Increase | Decrease/Maintenance | Eldecalcitol consistently demonstrates a superior effect on increasing lumbar spine BMD.[4][5][6] |

| Total Hip BMD Change | Maintained/Increased | Decrease | Eldecalcitol effectively preserves or increases hip BMD.[4][5][6] |

| Bone Resorption Marker (e.g., urinary NTX) | Stronger Suppression | Weaker Suppression | Eldecalcitol shows a more potent anti-resorptive effect.[12] |

| Bone Formation Marker (e.g., BALP) | Suppression | Similar Suppression | Both drugs suppress bone formation markers, but Eldecalcitol's effect is often more pronounced.[4][12] |

Note: The clinical trial data consistently shows that Eldecalcitol normalizes bone turnover markers, bringing them into the normal range without causing excessive suppression, which is a concern for long-term bone health.[18]

Methodologies for Preclinical Evaluation

Evaluating the biological activity of a vitamin D analog like Eldecalcitol requires a multi-faceted approach, combining in vivo models with in vitro cellular assays.

In Vivo Ovariectomized (OVX) Rodent Model Workflow

This model is the gold standard for assessing therapies for postmenopausal osteoporosis.

Sources

- 1. Eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eldecalcitol is more effective in promoting osteogenesis than alfacalcidol in Cyp27b1-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eldecalcitol is superior to alfacalcidol in maintaining bone mineral density in glucocorticoid-induced osteoporosis patients (e-GLORIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the clinical efficacy and safety of eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eldecalcitol reduces the risk of severe vertebral fractures and improves the health-related quality of life in patients with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eldecalcitol and calcitriol stimulates 'bone minimodeling,' focal bone formation without prior bone resorption, in rat trabecular bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eldecalcitol, a second-generation vitamin D analog, drives bone minimodeling and reduces osteoclastic number in trabecular bone of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of the vitamin D/vitamin D receptor system in osteoporosis pathogenesis: insights and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the effects of eldecalcitol and alfacalcidol on bone and calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Osteoprotegerin and RANKL regulate bone resorption, density, geometry and strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eldecalcitol Induces Minimodeling-Based Bone Formation and Inhibits Sclerostin Synthesis Preferentially in the Epiphyses Rather than the Metaphyses of the Long Bones in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biocytogen.com [biocytogen.com]

- 16. Eldecalcitol, a vitamin D analog, reduces bone turnover and increases trabecular and cortical bone mass, density, and strength in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spotlight on eldecalcitol in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eldecalcitol normalizes bone turnover markers regardless of their pre-treatment levels - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) of trans-Eldecalcitol

Technical Monograph: Structure-Activity Relationship (SAR) of trans-Eldecalcitol (ED-71)

,25-dihydroxy-2Executive Summary & Nomenclature Clarification

This guide provides a high-level technical analysis of Eldecalcitol (ED-71) , specifically focusing on the structure-activity relationships (SAR) governed by its unique stereochemical configuration.

Critical Nomenclature Note:

In the context of Vitamin D medicinal chemistry, "trans-Eldecalcitol" primarily refers to the trans-diequatorial relationship between the 1

Note: This guide also briefly addresses the "5,6-trans" geometric isomer (a common impurity or probe molecule) to contrast it with the pharmacologically active 5,6-cis drug.

The Core SAR: The 2 -Hydroxypropoxy Modification

The defining feature of Eldecalcitol is the introduction of a hydroxypropoxy group at the C2 position of the A-ring. The SAR can be deconstructed into three mechanistic pillars:

Pillar A: The "Trans" 1 , 2 Stereochemistry

Unlike the natural hormone Calcitriol (

-

Conformational Lock: The 2

-substituent forces the A-ring into a specific chair conformation. The 1 -

Mechanism: This orientation is critical because the 1

-OH is the primary hydrogen bond donor to Ser-237 and Arg-274 in the Vitamin D Receptor (VDR) ligand-binding pocket (LBP). The bulky 2

Pillar B: The "Eldecalcitol Paradox" (VDR vs. DBP)

A central theme in ED-71 SAR is the decoupling of receptor affinity from biological potency.

| Parameter | Calcitriol ( | Eldecalcitol (ED-71) | SAR Implication |

| VDR Affinity ( | High (Ref) | ~2-8x Lower | The 2 |

| DBP Affinity | High | ~2-4x Higher | The hydroxypropoxy tail creates additional anchoring in the Vitamin D Binding Protein (DBP) cleft. |

| Plasma Half-life ( | Hours | ~50+ Hours | High DBP binding creates a circulating "reservoir," protecting the drug from clearance. |

Causality: The 3-hydroxypropoxy extension mimics the side chain of cholesterol derivatives, fitting snugly into the amphipathic groove of DBP (Vitamin D Binding Protein). This high affinity reduces the free fraction of the drug available for catabolism, extending its half-life significantly [1].

Pillar C: Metabolic Resistance (CYP24A1)

The 2

Biological Output: Bone Minimodeling

The unique SAR of ED-71 leads to a distinct biological phenotype known as Minimodeling .

-

Standard VDR Agonists: Stimulate RANKL expression

Osteoclast activation -

Eldecalcitol: The sustained, stable delivery (due to DBP binding) and specific VDR conformational change suppresses RANKL expression in osteoblasts more effectively than Calcitriol while maintaining osteoblast differentiation factors [2]. This uncouples formation from resorption.

Visualization: Molecular Mechanism

The following diagram illustrates the differential pathway of Eldecalcitol compared to Calcitriol, highlighting the "DBP Reservoir" effect derived from its SAR.

Caption: The "Reservoir Mechanism" of Eldecalcitol. High affinity for DBP (Yellow) creates a circulating pool, releasing free drug slowly to the VDR (Red), while the 2

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Competitive VDR Binding Assay (Polarization Method)

Purpose: To quantify the affinity penalty imposed by the 2

-

Reagents: Recombinant human VDR-LBD (Ligand Binding Domain), Fluormone™ Vitamin D Green Tracer, Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM KCl, 2 mM DTT).

-

Preparation: Prepare serial dilutions of Eldecalcitol and Calcitriol (Control) in DMSO (Range:

M to -

Incubation: Mix 20 µL of VDR-LBD protein + 20 µL of Tracer + 10 µL of Test Compound in a 384-well black plate.

-

Equilibrium: Incubate at room temperature for 2-4 hours in the dark.

-

Measurement: Read Fluorescence Polarization (mP) on a multimode reader (Ex: 485nm, Em: 530nm).

-

Validation: Plot mP vs. log[Concentration]. Calculate

.-

Expected Result: Calcitriol

M; Eldecalcitol

-

Protocol B: Metabolic Stability Assessment (Microsomal)

Purpose: To demonstrate the resistance of the trans-2

-

System: Human Liver Microsomes (HLM) enriched with NADPH regenerating system.

-

Reaction: Incubate 1 µM Eldecalcitol or Calcitriol with 0.5 mg/mL HLM protein at 37°C.

-

Timepoints: Quench aliquots at 0, 15, 30, 60, and 120 minutes using ice-cold Acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.

-

Calculation: Plot ln(remaining concentration) vs. time. Calculate intrinsic clearance (

).-

Success Criterion: Eldecalcitol should show >80% remaining at 60 mins, whereas Calcitriol shows <20%.

-

Structural Excursion: The 5,6-Trans Isomer

While ED-71 is the active drug, the 5,6-trans-Eldecalcitol isomer is a critical reference point in SAR studies. This isomer involves the rotation of the double bond between C5 and C6.

-

Structure: The A-ring is rotated 180 degrees relative to the C/D rings compared to the cis-isomer.

-

Activity: 5,6-trans isomers generally exhibit drastically reduced VDR affinity (often <1% of the cis-isomer) because the 1

-OH and 3 -

Utility: This isomer is often used as a negative control to prove that observed effects are genomic (VDR-mediated) rather than non-specific membrane effects.

References

-

Noguchi, Y., et al. (2013). "Eldecalcitol for the treatment of osteoporosis."[1][2][3][4][5][6] Clinical Interventions in Aging.

-

Hirota, Y., et al. (2018). "Eldecalcitol is more effective in promoting osteogenesis than alfacalcidol in Cyp27b1-knockout mice."[7] PLOS ONE.

- Okamura, W.H., et al. (1995). "Vitamin D: Chemistry and Structure-Activity Relationships." Current Pharmaceutical Design. (Contextual grounding for 5,6-trans SAR).

-

Kubodera, N., et al. (2003). "Discovery of eldecalcitol (ED-71), a potent vitamin D3 analog for the treatment of osteoporosis."[1][2] Journal of Steroid Biochemistry and Molecular Biology.

Disclaimer: This guide is for research and educational purposes. All experimental protocols should be validated internally before clinical application.

Sources

- 1. Eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daily administration of eldecalcitol (ED-71), an active vitamin D analog, increases bone mineral density by suppressing RANKL expression in mouse trabecular bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Eldecalcitol, a vitamin D analog, reduces bone turnover and increases trabecular and cortical bone mass, density, and strength in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eldecalcitol is more effective in promoting osteogenesis than alfacalcidol in Cyp27b1-knockout mice | PLOS One [journals.plos.org]

trans-Eldecalcitol as a Vitamin D3 analog impurity

Title: Technical Guide: Profiling trans-Eldecalcitol (5,6-trans-ED-71) as a Critical Impurity Subtitle: Mechanisms, Synthesis, and Analytical Control Strategies for Vitamin D3 Analog Development

Introduction

Eldecalcitol (1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3), often abbreviated as ED-71, represents a significant advancement in the treatment of osteoporosis.[1] Unlike native calcitriol, Eldecalcitol features a unique hydroxypropoxy substituent at the 2β-position, which confers resistance to metabolic degradation and enhances binding affinity to the Vitamin D Binding Protein (DBP).

However, the therapeutic efficacy of Eldecalcitol rests on the stability of its triene system. The most pervasive degradation pathway for this class of molecules is the isomerization of the 5,6-cis double bond to the 5,6-trans configuration. The presence of 5,6-trans-Eldecalcitol is not merely a yield loss; it is a structural impurity with distinct biological properties and regulatory implications under ICH Q3A/B guidelines.

This guide serves as a technical blueprint for researchers to understand, synthesize, and control this specific impurity.

Part 1: The Chemistry of Isomerization

The core instability of Eldecalcitol lies in its conjugated triene system (C5-C6, C7-C8, C10-C19). In the active pharmaceutical ingredient (API), this system exists in the cis (Z) configuration at the C5-C6 bond.

Mechanistic Pathway

The conversion to the trans-isomer is primarily driven by:

-

Thermal Stress: Reversible isomerization can occur during manufacturing drying steps or accelerated stability testing.

-

Photochemical Catalysis: Exposure to light, particularly in the presence of radical initiators or iodine, rapidly converts the cis-triene to the thermodynamically more stable trans-triene.

Unlike the thermal [1,7]-sigmatropic hydrogen shift that leads to the "Pre-vitamin" form, the formation of trans-Eldecalcitol is a geometric isomerization that fundamentally alters the 3D topology of the molecule, affecting its ability to dock into the Vitamin D Receptor (VDR).

Figure 1: Isomerization pathway of Eldecalcitol. The 5,6-cis double bond rotates to the 5,6-trans configuration under catalytic or thermal stress.

Part 2: Synthesis of the Reference Standard

To accurately quantify an impurity, you must first possess it in a pure form. Relying on relative retention times (RRT) without a qualified standard is a compliance risk.

Protocol: Iodine-Catalyzed Photoisomerization

This protocol generates high-purity trans-Eldecalcitol for use as a System Suitability Standard.

Reagents:

-

Eldecalcitol (API grade)

-

Iodine (I2)

-

Diethyl Ether or Dichloromethane

-

Sodium Thiosulfate (saturated solution)

Workflow:

-

Dissolution: Dissolve 50 mg of Eldecalcitol in 20 mL of diethyl ether under inert atmosphere (Argon/Nitrogen).

-

Catalysis: Add a catalytic amount of Iodine (approx. 2% mol equivalent). The solution will turn a light pink/brown.

-

Reaction: Stir at room temperature under diffuse daylight for 30–60 minutes. Monitor by TLC (Silica gel, Hexane:Ethyl Acetate 1:2). The trans-isomer typically migrates slightly faster or slower depending on the phase, but is distinct.

-

Quenching: Wash the reaction mixture with saturated Sodium Thiosulfate solution to remove iodine (color disappears).

-

Isolation: Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

-

Purification: Purify via Semi-preparative HPLC (See Part 3) to achieve >98% purity.

Scientific Rationale: Iodine acts as a radical catalyst that lowers the activation energy for the rotation of the C5-C6 double bond, allowing the molecule to settle into the trans configuration, which minimizes steric strain between the A-ring and the C/D-ring system.

Part 3: Analytical Control Strategy

Separating cis- and trans-Eldecalcitol is analytically challenging because they are isobaric (same Mass-to-Charge ratio) and have nearly identical polarity. Standard C18 methods often fail to provide baseline resolution.

Methodology: Shape-Selective HPLC

We utilize a Pentafluorophenyl (PFP) or a high-carbon-load C18 stationary phase. PFP phases offer superior selectivity for geometric isomers due to pi-pi interactions with the triene system.

Recommended Chromatographic Conditions:

| Parameter | Condition |

| Column | Fluorophenyl (PFP) or C18 (3 µm, 4.6 x 150 mm) |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile:Methanol (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Gradient | Isocratic 75% B or Gradient 70-90% B over 20 mins |

| Detection | UV-PDA at 273 nm (trans-max) and 265 nm (cis-max) |

| Column Temp | 30°C |

Spectral Identification (PDA)

A key differentiator is the UV absorption spectrum.

-

Eldecalcitol (cis):

(Characteristic triene "triple peak" shape). -

trans-Eldecalcitol:

(Hypsochromic shift, often higher extinction coefficient).

Data Analysis Workflow:

Figure 2: Analytical workflow for detecting and quantifying the trans-isomer impurity.

Part 4: Biological & Regulatory Implications[2]

Understanding why we control this impurity is as important as how.

-

VDR Affinity: The 5,6-trans modification alters the spatial orientation of the A-ring 1α-hydroxyl group. Since the 1α-OH is critical for hydrogen bonding within the Vitamin D Receptor (VDR) ligand-binding pocket, the trans-isomer generally exhibits significantly reduced VDR binding affinity (approx. 10-100 fold lower than the cis-form).

-

DBP Binding: Eldecalcitol is designed for high affinity to Vitamin D Binding Protein (DBP).[2] Isomerization can disrupt this interaction, potentially altering the drug's circulating half-life and tissue distribution.

-

Regulatory Limits: Under ICH Q3A(R2), any impurity >0.10% (or 1.0 mg/day intake threshold) must be identified. Given Eldecalcitol's low dosage (microgram scale), sensitivity is paramount, but the percentage thresholds for reporting (0.05%) and qualification (0.15%) remain standard targets.

References

-

Kubodera, N., & Hatakeyama, S. (2012).[3] Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-309.[3] Link

-

Saito, H., et al. (2013).[4] Eldecalcitol replaces endogenous calcitriol but does not fully compensate for its action in vivo.[4] The Journal of Steroid Biochemistry and Molecular Biology, 144, 222-226. Link

-

Holick, M. F., et al. (1972). Isolation and identification of 5,6-trans-25-hydroxycholecalciferol from human plasma. Biochemistry, 11(14), 2715-2719. (Foundational mechanism of 5,6-trans isomerization). Link

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

Sources

- 1. Eldecalcitol | C30H50O5 | CID 6918141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

The In Vivo Metabolic Odyssey of Trans-Eldecalcitol: A Technical Guide for Researchers

Foreword: Unraveling the Biotransformation of a Potent Osteoporosis Therapeutic

Eldecalcitol (trans-Eldecalcitol), a synthetic analog of the active form of vitamin D, has emerged as a significant therapeutic agent in the management of osteoporosis. Its enhanced efficacy in increasing bone mineral density and reducing fracture risk compared to its predecessors necessitates a thorough understanding of its metabolic fate within the body. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the in vivo metabolic pathways of trans-Eldecalcitol. By elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound, we aim to equip the scientific community with the critical knowledge required for further research, clinical development, and optimization of vitamin D-based therapies.

Section 1: Introduction to Trans-Eldecalcitol

Trans-Eldecalcitol, chemically known as 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3, is a second-generation active vitamin D3 analog. Its unique structural modification at the 2β position confers a higher affinity for the vitamin D binding protein (VDBP) in plasma, leading to a longer half-life and sustained physiological effects compared to the endogenous calcitriol[1]. These properties contribute to its potent inhibition of bone resorption and its clinical efficacy in treating osteoporosis[1]. Understanding its metabolic journey is paramount to comprehending its full therapeutic profile and potential drug-drug interactions.

Section 2: The Metabolic Pathway of Trans-Eldecalcitol

The in vivo metabolism of trans-Eldecalcitol is a multi-step process primarily occurring in the liver and small intestine, leading to the formation of its principal metabolite and subsequent elimination from the body.

Primary Metabolic Transformation: O-dehydroxypropylation

The major metabolic event in the biotransformation of trans-Eldecalcitol is the O-dehydroxypropylation of the 2β-(3-hydroxypropoxy) side chain. This reaction results in the formation of the primary and active metabolite, 1α,2β,25-trihydroxyvitamin D3[2][3]. This conversion is a critical step in the drug's metabolic clearance.

Key Enzymatic Players: CYP3A4 and SC4MOL

In vitro studies utilizing human liver and small intestine microsomes have identified two key enzymes responsible for the metabolism of trans-Eldecalcitol:

-

Cytochrome P450 3A4 (CYP3A4): A major phase I drug-metabolizing enzyme, CYP3A4, is involved in the O-dehydroxypropylation of Eldecalcitol[2][3]. This is consistent with CYP3A4's broad substrate specificity and its role in the metabolism of a wide range of xenobiotics[4]. The reaction is NADPH-dependent[2]. Inhibition studies with the CYP3A4-specific inhibitor, ketoconazole, have shown a significant reduction in Eldecalcitol metabolism in human liver microsomes, confirming the enzyme's involvement[2][3].

-

Sterol C4-Methyl Oxidase-Like Protein (SC4MOL): Intriguingly, research has revealed that SC4MOL, an enzyme primarily known for its role in cholesterol biosynthesis, also plays a crucial role in Eldecalcitol metabolism[2][3]. The metabolism of Eldecalcitol in human liver microsomes is dramatically inhibited by cyanide, a known inhibitor of SC4MOL, suggesting its significant contribution[3]. This discovery was the first to identify a drug-metabolizing function for SC4MOL[3].

The dual involvement of both a classic drug-metabolizing enzyme (CYP3A4) and a sterol biosynthesis enzyme (SC4MOL) highlights a unique metabolic pathway for this vitamin D analog.

Sources

- 1. Eldecalcitol, an Active Vitamin D3 Derivative, Prevents Trabecular Bone Loss and Bone Fragility in Type I Diabetic Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermodynamic Stability & Isomerism of Eldecalcitol

The following technical guide provides an in-depth analysis of the thermodynamic stability, structural isomerism, and control strategies for Eldecalcitol (cis-Eldecalcitol) versus its primary isomer, trans-Eldecalcitol .

Executive Summary

Eldecalcitol (ED-71) is a novel, active vitamin D3 analog (

However, the therapeutic efficacy of Eldecalcitol relies on the strict maintenance of its 5,6-cis (5Z, 7E) geometric configuration. The 5,6-trans (5E, 7E) isomer—referred to herein as trans-Eldecalcitol—is a thermodynamically stable impurity and a common intermediate in the synthesis of the drug. Understanding the thermodynamic landscape between these two isomers is critical for process chemistry, purification, and long-term formulation stability.

This guide analyzes the thermodynamic preference for the trans-isomer, the mechanism of isomerization, and the experimental protocols required to ensure the dominance of the bioactive cis-form.

Molecular Architecture & Isomerism[1]

The core distinction between the two species lies in the geometry of the triene system (specifically the C5-C6 double bond) and the resulting spatial orientation of the A-ring relative to the CD-ring system.

Structural Comparison[1][3]

| Feature | cis-Eldecalcitol (Active Drug) | trans-Eldecalcitol (Impurity) |

| IUPAC Geometry | 5Z, 7E (5,6-cis) | 5E, 7E (5,6-trans) |

| Common Name | Eldecalcitol (ED-71) | 5,6-trans-Eldecalcitol (Tachysterol analog) |

| A-Ring Orientation | Folded back relative to C/D rings | Extended (planar-like) relative to C/D rings |

| Thermodynamics | Less Stable (Kinetic/Photostationary Product) | More Stable (Thermodynamic Product) |

| Biological Activity | High (Potent VDR agonist) | Low / Inactive (Poor VDR fit) |

| CAS Number | 104121-92-8 | 861996-34-1 |

The A-Ring Conformation Effect

Eldecalcitol is unique among vitamin D analogs due to its

-

Conformational Locking: This bulky group at the

position forces the A-ring into a specific chair conformation (the -

Stability Implication: While this locks the ring conformation (enhancing metabolic stability against 24-hydroxylase), it does not prevent the 5,6-cis

5,6-trans isomerization of the triene system.[1] In fact, the steric bulk can theoretically lower the activation energy for isomerization under thermal stress if the trans form offers better relief of A-ring/C-ring steric clash.

Thermodynamic Landscape

The isomerization between cis-Eldecalcitol and trans-Eldecalcitol is governed by the thermodynamics of the conjugated triene system.[1]

Energy Profile

In the ground state, the 5,6-trans isomer is thermodynamically more stable than the 5,6-cis isomer.

-

Steric Strain: The cis-configuration (5Z) forces the A-ring and the C-ring/sidechain into a crowded proximity (steric interference between C19 and C7/C18 regions).[1]

-

Relief in Trans: The trans-configuration (5E) allows the molecule to adopt a more extended, planar conformation, significantly relieving this steric strain.

-

Synthesis Consequence: Synthetic coupling reactions (e.g., Trost coupling of A-ring enynes with CD-ring ketones) often favor the formation of the trans-isomer (or a mixture favoring trans) because it is the lower-energy product during the bond-forming step.[1]

Isomerization Mechanisms

The conversion occurs via two primary pathways:

-

Iodine-Catalyzed Isomerization (Chemical): In the presence of radical initiators or Lewis acids (like Iodine,

), the triene system rapidly equilibrates to the thermodynamic minimum, which is the trans-isomer . -

Photo-Isomerization (Photochemical): This is the method used to produce the cis-drug.[1] By irradiating the trans-isomer with specific wavelengths (often using a triplet sensitizer like anthracene), the system is driven to a photostationary state (PSS) that favors the cis-isomer (Eldecalcitol), despite it being higher in energy.

Figure 1: The thermodynamic relaxation drives the system toward the Trans isomer, while photochemical input is required to access the Cis (active) form.

Synthesis & Control Strategy

Because the trans-isomer is thermodynamically preferred, the synthesis of Eldecalcitol must actively fight against this gradient.

The "Trans-First" Approach

Modern industrial synthesis of Eldecalcitol often utilizes a convergent strategy that produces the trans-isomer first, followed by controlled photo-isomerization.[1]

-

Coupling: Trost coupling of the A-ring enyne and CD-ring fragment yields the 5,6-trans intermediate.[1]

-

Isomerization: The trans-intermediate is dissolved in a solvent (e.g., Ethanol/MTBE) with a triplet sensitizer (Anthracene).

-

Irradiation: The mixture is irradiated (LEDs or Hg lamp). Anthracene absorbs the photon, transfers energy to the triene, and facilitates the

rotation. -

Equilibrium: The reaction stops at a photostationary state (e.g., 80:20 Cis:Trans).

-

Purification: The cis-Eldecalcitol is separated from the remaining trans-isomer via preparative HPLC or crystallization.[1]

Control of Impurities

Since trans-Eldecalcitol is the thermodynamic sink, it will re-form if the drug is exposed to:

-

Light (UV): Direct UV exposure without a sensitizer can randomize the double bond.

-

Heat: While heat primarily drives the cis

pre equilibrium, prolonged thermal stress can lead to degradation into trans isomers via radical mechanisms. -

Acids/Iodine: Trace contaminants in solvents can catalyze the reversion to trans.

Experimental Protocols

Protocol: HPLC Separation of Cis/Trans Isomers

This method is self-validating; the resolution (

Reagents:

-

Acetonitrile (HPLC Grade)[1]

-

Water (Milli-Q)[1]

-

Standard: Pure cis-Eldecalcitol and trans-Eldecalcitol reference standards.

Instrument Parameters:

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Isocratic Ratio | 85% B / 15% A (Adjust based on column retention) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 265 nm (λmax for cis-triene) |

| Temperature | 25°C (Strict control required to prevent thermal isomerization) |[1]

Procedure:

-

Preparation: Dissolve 1 mg of sample in 1 mL Mobile Phase B. Avoid light exposure (use amber vials).

-